N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-12(11(2)22-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWCZBRCMLPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan and pyrazine rings through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield hydroxylated derivatives. |
| Reduction | Forms amine derivatives. |
| Substitution | Introduces various substituents into the furan and pyrazine rings. |
Biology
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity:
Studies have shown that this compound exhibits antibacterial effects against various pathogens, such as Escherichia coli and Staphylococcus aureus.
Anticancer Activity:
In vitro studies have demonstrated its potential against different cancer cell lines:
- HepG2 (liver cancer) : Induces apoptosis and cell cycle arrest.
- MCF-7 (breast cancer) : Shows significant cytotoxicity.
Mechanism of Action:
The compound's mechanism involves binding to specific molecular targets, modulating enzyme or receptor activity to exert biological effects.
| Cell Line | Effect | Mechanism |
|---|---|---|
| HepG2 | Apoptosis induction | Alters mitochondrial pathways |
| MCF-7 | Cell cycle arrest | S-phase inhibition |
Medicine
Due to its unique structural features, this compound is explored as a potential drug candidate. Its interactions with biological targets suggest applications in drug design for treating infections and cancers.
Case Studies
-
Anticancer Research :
A study published in Cancer Letters reported that derivatives of this compound significantly inhibited the growth of cancer cells through apoptosis induction mechanisms. The research highlighted the compound's ability to increase pro-apoptotic proteins while decreasing anti-apoptotic ones. -
Antimicrobial Efficacy :
In a study conducted by the Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in research and medicine.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
- Molecular Formula : C16H15N3O3
- CAS Number : 2034498-70-7
This compound features a unique combination of furan and pyrazine rings, contributing to its distinct chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of furan and pyrazine intermediates.
- Coupling reactions under controlled conditions (temperature, catalysts).
- Purification to achieve high yields and purity.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For instance:
- In Vitro Studies : Derivatives showed significant activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
- Biofilm Inhibition : These compounds exhibited strong antibiofilm properties against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
- Inhibition of DNA Gyrase : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity .
- Non-Toxicity : Hemolytic activity studies show low toxicity levels, making it a promising candidate for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide | Similar pyrazine structure | Antimicrobial |
| N-(3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole | Contains thiazole ring | Anticancer potential |
This compound is distinguished by its unique combination of rings that provide specific interactions with biological targets.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive investigation into the antimicrobial properties revealed that derivatives of the compound significantly inhibited biofilm formation while maintaining low cytotoxicity levels .
- Pharmacological Potential : Research indicates that the compound's structural features allow it to act as a versatile building block in drug development, particularly in creating novel therapeutic agents targeting bacterial infections and possibly cancer .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide?
Answer:
The compound can be synthesized via amide coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in anhydrous tetrahydrofuran (THF) . Key steps include:
Activation of the carboxylic acid : React 2,5-dimethylfuran-3-carboxylic acid with HATU to form an active ester.
Nucleophilic substitution : Add the amine component (e.g., (3-(furan-2-yl)pyrazin-2-yl)methylamine) under inert conditions.
Purification : Use silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate the product .
Validation : Confirm purity via thin-layer chromatography (TLC) and structural integrity via ¹H-NMR (400 MHz, DMSO-d₆) to detect characteristic peaks (e.g., furan protons at δ 6.2–7.1 ppm, pyrazine protons at δ 8.3–8.9 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C-NMR : To verify regiochemistry and functional groups (e.g., furan vs. pyrazine ring protons) .
- Melting Point Analysis : Determine consistency with literature values (uncorrected capillary tube method) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
- TLC : Monitor reaction progress and purity using silica gel plates (e.g., Merck F254) with UV visualization .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Contradictions may arise from:
- Isomeric impurities : Use chiral chromatography (e.g., Chiralpak® OD column with 20% MeOH-DMEA in CO₂) to separate enantiomers, as unresolved isomers can skew bioactivity results .
- Assay variability : Standardize in vitro protocols (e.g., cytotoxicity assays using HepG2 cells) with controls for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Batch purity : Re-evaluate synthetic batches via HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities .
Advanced: What strategies optimize reaction yields for moisture-sensitive intermediates?
Answer:
- Solvent drying : Use anhydrous THF or DMF, distilled over molecular sieves (3Å) .
- Inert atmosphere : Conduct reactions under nitrogen/argon with Schlenk-line techniques.
- Coupling reagent selection : Replace HATU with EDCI/HOBt for cost-sensitive syntheses, though yields may drop by ~10–15% .
Advanced: How can computational modeling aid in understanding this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack sites on the pyrazine ring) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, validating with experimental IC₅₀ values .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the amide bond .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤0.1%) with PBS or Tween-80 (0.05% v/v) to enhance dispersion .
- Prodrug modification : Introduce hydrophilic groups (e.g., PEGylation) at the pyrazine nitrogen, though this requires re-evaluating bioactivity .
Basic: What safety precautions are essential during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
